Diaceton-alpha-D-mannofuranose
Description
Context within Carbohydrate Chemistry and Mannose Derivatives
Diaceton-alpha-D-mannofuranose, systematically named 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, is a derivative of mannose, a C-2 epimer of glucose. chemimpex.commade-in-china.com In carbohydrate chemistry, the protection of hydroxyl groups is a fundamental strategy to achieve regioselectivity in chemical transformations. This compound features two isopropylidene groups, which act as protecting groups for the hydroxyls at positions 2, 3, 5, and 6 of the mannofuranose ring. made-in-china.com This protection renders the anomeric hydroxyl group as the primary site for reaction, allowing for controlled modifications and the synthesis of a wide array of other carbohydrate derivatives. chemimpex.com The stability of the isopropylidene groups under many reaction conditions, coupled with their facile removal under acidic conditions, makes this compound a highly practical intermediate. chemimpex.com
Significance as a Privileged Chiral Building Block in Organic Synthesis
The inherent chirality of this compound, derived from its parent sugar D-mannose, makes it a valuable chiral pool starting material. made-in-china.com In organic synthesis, particularly in the construction of enantiomerically pure complex molecules, the use of such chiral building blocks is a powerful strategy. Chemists utilize this compound to introduce specific stereochemistry into a target molecule, a critical aspect in the synthesis of natural products and pharmaceutical agents. Its applications are extensive, serving as a key intermediate in the synthesis of various biologically active compounds and complex glycoconjugates. made-in-china.com For instance, it has been instrumental in the synthesis of the sugar core of natural products like ovalicin (B1677816) and hikizimycin. glpbio.com
Historical Perspectives on Its Role in Chemical Transformations
The utility of this compound in chemical education and research has been recognized for decades. As early as 1996, its preparation was highlighted as a valuable experiment for the microscale organic laboratory curriculum. acs.orgacs.org Such experiments were designed to encourage discussions on fundamental concepts like reaction mechanisms, conformational analysis, and spectroscopy within the context of carbohydrate chemistry. acs.orgacs.org Historically, its application has been noted in various synthetic endeavors, including the Bucherer–Bergs reaction for the synthesis of hydantoins, where it was observed to undergo anomalous reactions, providing insights into the reactivity of complex carbohydrate structures. mdpi.comnih.gov Over the years, it has been employed in the synthesis of numerous complex molecules, including glycosylated zinc phthalocyanines and naphthalocyanines, demonstrating its versatility and enduring importance in the field of synthetic organic chemistry.
Interactive Data Tables
Below are key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₂₀O₆ |
| Molecular Weight | 260.28 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 125-126 °C |
| Solubility | Soluble in water, methanol, and acetone (B3395972) |
| Optical Activity | [α]20/D +23°, c = 1 in acetone |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-10,13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWCLCNPTZHVLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C3C(C(O2)O)OC(O3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14131-84-1, 7757-38-2 | |
| Record name | NSC89873 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC25268 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for Diaceton Alpha D Mannofuranose
Ketalization and Acetonide Formation from D-Mannose Precursors
The most common route to Diaceton-alpha-D-mannofuranose involves the direct reaction of D-mannose with acetone (B3395972) or an acetone equivalent, a process known as ketalization, which leads to the formation of acetonide (isopropylidene) protecting groups. acs.orgacs.org This reaction selectively protects the hydroxyl groups at the 2,3 and 5,6 positions, favoring the formation of the furanose ring structure over the more common pyranose form of mannose.
The reaction is an equilibrium process, and the formation of the desired diacetonide is driven by the removal of water, a byproduct of the reaction. The choice of reaction conditions and catalysts plays a pivotal role in directing the outcome of the synthesis and minimizing the formation of undesired isomers. nih.gov
Catalytic Systems in Acetonide Synthesis
The efficiency and selectivity of the ketalization of D-mannose are highly dependent on the catalytic system employed. Both Brønsted and Lewis acids are effective in promoting the reaction.
Lewis acids are widely utilized as catalysts in the synthesis of this compound due to their efficiency and often milder reaction conditions compared to strong Brønsted acids. acs.org Among the various Lewis acids, anhydrous ferric chloride (FeCl₃) has proven to be a particularly effective and safe catalyst for this transformation. acs.org The Lewis acid coordinates to the carbonyl oxygen of acetone, activating it towards nucleophilic attack by the hydroxyl groups of D-mannose. This catalytic approach is central to many synthetic protocols, including microscale preparations. acs.orgacs.org
Reaction Conditions and Optimization Strategies
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often manipulated include temperature, reaction time, and the method of water removal.
The synthesis of this compound has been successfully adapted to a microscale laboratory setting, offering advantages in terms of reduced reagent consumption and waste generation. acs.org A typical microscale procedure involves the reaction of D-(+)-mannose with anhydrous acetone in the presence of a catalytic amount of anhydrous ferric chloride. acs.org The reaction is typically carried out under reflux conditions to ensure efficient conversion. The progress of the reaction can be monitored by the dissolution of the sparingly soluble D-mannose in the acetone as the more soluble diacetonide product is formed. acs.org
Table 1: Representative Microscale Synthesis of this compound
| Parameter | Value |
| Reactant | D-(+)-Mannose |
| Reagent | Anhydrous Acetone |
| Catalyst | Anhydrous Ferric Chloride |
| Temperature | Reflux |
| Reaction Time | ~30 minutes or until solid dissolves |
| Work-up | Neutralization, Extraction, and Crystallization |
This table is for illustrative purposes and specific quantities and procedures should be referenced from the primary literature. acs.org
The application of ultrasonic irradiation has emerged as a promising technique to enhance the efficiency of various organic reactions, including the functionalization of carbohydrates. organic-chemistry.org Ultrasound promotes chemical reactions through acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with high temperature and pressure. This can lead to a significant rate enhancement and improved yields. organic-chemistry.org While specific, detailed studies on the ultrasonic-assisted synthesis of this compound are not extensively documented in the provided search results, the general principles of sonochemistry suggest its potential benefits. It is reported that ultrasound can significantly reduce reaction times for common carbohydrate protection reactions, such as acetylation and tosylation. organic-chemistry.org The application of ultrasound in the ketalization of D-mannose could potentially lead to faster reaction rates and milder reaction conditions, representing an area for further investigation and optimization.
Mechanistic Investigations of Furanose Ring Formation and Isomerization
The selective formation of the furanose ring in this compound is a fascinating aspect of its synthesis and is governed by principles of kinetic and thermodynamic control. nih.govwikipedia.org While monosaccharides like glucose predominantly exist in a six-membered pyranose ring form, the reaction conditions for the diacetonide formation of mannose favor the five-membered furanose structure.
The formation of acetonides is a reversible process. Under kinetically controlled conditions (e.g., lower temperatures), the reaction of D-mannose with an acetone equivalent can initially lead to the formation of a 2,3:4,6-di-O-isopropylidene-D-mannopyranose. nih.gov However, this pyranose form is often not the most stable product.
Under thermodynamically controlled conditions (e.g., higher temperatures or longer reaction times allowing for equilibrium to be established), the system rearranges to the more stable 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. nih.gov The stability of the furanose isomer is attributed to the relief of steric strain that would be present in the corresponding pyranose diacetonide. The fusion of the two five-membered dioxolane rings to the furanose ring creates a more stable, less strained tricyclic system. cdnsciencepub.com
This thermodynamic preference for the furanose form is a key factor in the successful synthesis of this compound. Understanding the interplay between kinetic and thermodynamic factors allows for the rational design of reaction conditions to maximize the yield of the desired furanose product and minimize the formation of isomeric impurities. nih.govwikipedia.org
Furanose-to-Pyranose Ring Rearrangements
The synthesis of diacetone derivatives of D-mannose is a classic example of kinetic versus thermodynamic control, which dictates the formation of either the furanose or pyranose ring structure. The thermodynamically more stable product is the 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, while the kinetically favored product is the 2,3:4,6-di-O-isopropylidene-D-mannopyranose. The interconversion between these forms is a critical aspect of the synthetic strategy.
Under conditions where equilibrium can be established, such as higher temperatures or extended reaction times with an acid catalyst, the initially formed pyranose derivative can undergo rearrangement to the more stable furanose isomer. This process occurs because the formation of the 2,3;5,6-diacetonide furanose is the thermodynamically favored outcome. nih.gov
Conversely, the selective synthesis of the pyranose form relies on kinetically controlled conditions. For instance, the acetonization of D-mannose with 2-methoxypropene (B42093) at low temperatures (e.g., 0 °C) favors the formation of the 4,6-acetonide first, followed by the 2,3-acetonide, leading to the 2,3:4,6-diacetonide pyranose product. nih.gov At higher temperatures, or under conditions that allow for the reversal of the acetonide formation, the rearrangement to the thermodynamically preferred furanose structure becomes dominant. nih.gov
The mechanism of this acid-catalyzed rearrangement involves the reversible opening of the hemiacetal ring to form an open-chain intermediate. This intermediate can then re-close to form either the five-membered furanose ring or the six-membered pyranose ring. The relative stability of the resulting di-isopropylidene derivatives determines the final product ratio at equilibrium.
The following table summarizes the influence of reaction conditions on the formation of the major product isomer in the di-isopropylidenation of D-mannose.
| Control Type | Reaction Conditions | Major Product | Rationale |
| Kinetic | Low temperature (e.g., 0 °C), controlled addition of reagents | 2,3:4,6-di-O-isopropylidene-D-mannopyranose | The 4,6-acetonide forms faster, directing the molecule to cyclize as a pyranose. nih.gov |
| Thermodynamic | Higher temperature, extended reaction times, reversible conditions | 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose | Allows for equilibration to the most stable isomer, which is the furanose derivative. nih.gov |
This interplay between the furanose and pyranose forms allows chemists to selectively synthesize the desired isomer by carefully controlling the reaction parameters, illustrating a fundamental principle of reaction control in carbohydrate chemistry.
Chemical Transformations and Derivatization Strategies of Diaceton Alpha D Mannofuranose
Regioselective Hydroxyl Group Modification and Selective Deprotection
The strategic manipulation of protecting groups is fundamental in carbohydrate synthesis. In Diaceton-alpha-D-mannofuranose, the primary focus is on the selective removal of one of the two acetonide groups to unmask specific hydroxyl groups for further modification. The terminal 5,6-acetonide is generally more susceptible to cleavage than the internal 2,3-acetonide due to reduced steric hindrance. This differential reactivity allows for regioselective deprotection, providing access to derivatives with free hydroxyl groups at the 5 and 6 positions while the 2 and 3 positions remain protected.
The selective hydrolysis of the terminal isopropylidene ketal is a valuable technique in the multi-step synthesis of complex organic molecules. This process can be achieved using various acidic reagents, which can be broadly categorized as Brønsted and Lewis acids. The choice of reagent and reaction conditions allows for controlled deprotection. For example, mild acidic conditions, such as aqueous acetic acid, can preferentially cleave the more labile 5,6-acetonide.
Several reagent systems have been developed for this regioselective hydrolysis. These include aqueous mineral acids like HCl and HBr, as well as sulfonic acids. Lewis acids have also been employed, offering an alternative approach to selective deprotection. The successful selective cleavage of the terminal acetonide in di-O-isopropylidene mannofuranoside derivatives has been demonstrated with high yields, though some methods may require a large excess of the reagent.
Table 1: Reagents for Selective Hydrolysis of Terminal Acetonides
| Reagent Class | Examples | Notes |
|---|---|---|
| Brønsted Acids | aq HCl, aq HBr, aq. AcOH, 0.8% H₂SO₄ in MeOH | Frequently used for selective deprotection. |
| Lewis Acids | FeCl₃, ZrCl₄, InCl₃ | Use has been comparatively scarce but effective. organic-chemistry.org |
Epoxide Formation and Subsequent Ring-Opening Reactions
The free hydroxyl groups, exposed after selective deprotection, can be converted into epoxides. Epoxides are highly reactive three-membered rings containing an oxygen atom, making them valuable synthetic intermediates. organicchemistrytutor.comresearchgate.net Their utility stems from their susceptibility to ring-opening reactions by a wide range of nucleophiles, a process driven by the relief of ring strain. nih.govlibretexts.orgopenstax.org This reactivity allows for the introduction of diverse functionalities onto the carbohydrate scaffold.
The synthesis of epoxides from diols, such as those obtained from the partial hydrolysis of this compound, typically involves a two-step process. First, one of the hydroxyl groups is converted into a good leaving group (e.g., a tosylate or mesylate). Then, treatment with a base induces an intramolecular SN2 reaction, where the remaining hydroxyl group acts as a nucleophile to displace the leaving group and form the epoxide ring.
Epichlorohydrin is a bifunctional reagent that can be used to introduce a reactive epoxide moiety onto the this compound scaffold. The free hydroxyl group of a partially deprotected mannofuranose derivative can react with epichlorohydrin under basic conditions. This reaction proceeds via a nucleophilic attack of the alkoxide (formed from the hydroxyl group) on the carbon atom bearing the chlorine, displacing it to form a glycidyl ether. This process effectively appends an epoxide-containing side chain to the sugar molecule, which is then available for further reactions.
The epoxide ring is readily opened by various nucleophiles. nih.gov These reactions can be catalyzed by either acid or base. libretexts.orgopenstax.org In base-catalyzed ring-opening, the nucleophile attacks the less sterically hindered carbon of the epoxide in a classic SN2 mechanism. libretexts.orgopenstax.org This regioselectivity is a key feature in the synthetic utility of epoxides derived from this compound.
Nitrogen nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, can open the epoxide ring to produce β-amino alcohols. researchgate.net These reactions are fundamental for introducing nitrogen-containing functional groups into the carbohydrate structure. The reaction of an epoxide derived from this compound with an amine would typically result in the nucleophilic attack at one of the epoxide carbons, leading to the formation of a new carbon-nitrogen bond and a hydroxyl group on the adjacent carbon.
Table 2: Examples of Nucleophilic Ring-Opening with Amines
| Nucleophile | Product Type | Significance |
|---|---|---|
| Ammonia (NH₃) | Primary β-amino alcohol | Introduction of a primary amine group. |
| Primary Amines (RNH₂) | Secondary β-amino alcohol | Appends a substituted amino group. |
Oxygen nucleophiles, such as water, alcohols, and alkoxides, can also be used to open epoxide rings. psu.edu Reaction with water or alcohols under acidic or basic conditions leads to the formation of diols or β-hydroxy ethers, respectively. libretexts.org When an alcohol or alkoxide is used as the nucleophile, the reaction is termed alcoholysis and results in the formation of an ether linkage. libretexts.org This provides a straightforward method for attaching new alkyl or aryl groups to the carbohydrate backbone through an ether bond.
Table 3: Examples of Nucleophilic Ring-Opening with Oxygen Nucleophiles
| Nucleophile | Product Type | Significance |
|---|---|---|
| Water (H₂O) | 1,2-Diol (Glycol) | Results in hydrolysis of the epoxide. openstax.org |
| Alcohols (ROH) | β-Hydroxy Ether | Forms an ether linkage. libretexts.org |
Table of Mentioned Compounds
| Compound Name | Systematic Name |
|---|---|
| This compound | 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose |
Nucleophilic Ring Opening with Nitrogen and Oxygen Nucleophiles
Preparation of Advanced Intermediates and Functionalized Derivatives
The strategic chemical modification of this compound opens avenues for the synthesis of a diverse array of advanced intermediates and functionalized derivatives. These transformations are pivotal for creating tailored molecular architectures with specific biological or chemical properties. This section explores two key derivatization strategies: the conversion to nitro compounds and the application of silylation for further functionalization.
Conversion to Nitro Compounds
The introduction of a nitro group into the mannofuranose scaffold can serve as a versatile handle for subsequent chemical manipulations, including reduction to amines or participation in C-C bond-forming reactions. While direct nitration of this compound at the anomeric position is not a commonly reported transformation, related methodologies in carbohydrate chemistry suggest plausible routes to nitro derivatives.
One potential strategy involves the glycosidation of 2,3;5,6-di-O-isopropylidene-α-D-mannofuranose with a suitable nitroso-glycosyl halide. For instance, reactions with dimeric tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride have been shown to yield oximinoglycosidic structures. cdnsciencepub.com This approach, while not yielding a simple nitro derivative, highlights the reactivity of the anomeric hydroxyl group towards electrophilic nitrogen species.
A more direct approach to nitro sugars often involves the Henry (nitro-aldol) reaction. This reaction typically involves the condensation of a nitroalkane with an aldehyde. In the context of mannose derivatives, a synthetic route to 1-deoxymannojirimycin, a potent mannosidase inhibitor, utilizes a ketonitrone prepared from D-fructose. Although this does not start from this compound, it demonstrates the utility of nitro-functionalized intermediates in the synthesis of complex carbohydrate analogs.
Furthermore, the synthesis of 1-deoxy-1-nitro-D-mannitol has been reported, showcasing the formation of a nitro group at the C1 position of a mannose-derived backbone. biosynth.com While this compound is a mannitol derivative and not a furanose, the chemistry involved in introducing the nitro group could potentially be adapted to the protected mannofuranose system.
A summary of related synthetic approaches to nitro sugars is presented in the table below.
| Starting Material | Reagents | Product Type | Reference |
| Dimeric tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride | 2,3;5,6-di-O-isopropylidene-α-D-mannofuranose | Oximinoglycoside | cdnsciencepub.com |
| D-Fructose | (Not specified) | Ketonitrone intermediate for 1-deoxymannojirimycin synthesis | |
| D-Mannitol | (Not specified) | 1-Deoxy-1-nitro-D-mannitol | biosynth.com |
| 1,2:5,6-di-O-isopropylidene-α-d-glucofuranose | DMSO oxidation, Henry reaction | Nitro alcohol with allo-configuration | researchgate.net |
Silylation Strategies for Further Functionalization
Silylation is a widely employed strategy in carbohydrate chemistry to protect hydroxyl groups, thereby enabling regioselective reactions at other positions. The free C1-hydroxyl group of this compound can be readily converted into a silyl ether, which can serve as a temporary protecting group or as a precursor for further functionalization.
The choice of silylating agent allows for tuning the stability of the resulting silyl ether. Common silylating agents include tert-butyldimethylsilyl chloride (TBSCl) and triethylsilyl chloride (TESCl). The reaction is typically carried out in the presence of a base, such as imidazole or 2,6-lutidine, in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM). harvard.edutotal-synthesis.com
The general reaction for the silylation of an alcohol is as follows: ROH + R'₃SiCl + Base → ROSiR'₃ + Base·HCl
For this compound, the primary hydroxyl group is protected by the 5,6-O-isopropylidene group, and the C2 and C3 hydroxyls are protected by the 2,3-O-isopropylidene group. This leaves the anomeric hydroxyl group (C1-OH) as the primary site for silylation.
The steric bulk of the silylating agent can influence the reaction rate and selectivity. For instance, tert-butyldimethylsilyl ethers are significantly more stable to hydrolysis than trimethylsilyl (TMS) ethers due to the bulky tert-butyl group. total-synthesis.com
The table below summarizes common silylating agents and their applications in protecting hydroxyl groups.
| Silylating Agent | Abbreviation | Common Base | Key Features |
| tert-Butyldimethylsilyl chloride | TBSCl | Imidazole | Forms stable silyl ethers, widely used for protection. total-synthesis.comorganic-chemistry.org |
| Triethylsilyl chloride | TESCl | Imidazole, 2,6-lutidine | Less sterically hindered than TBS, can be cleaved under milder acidic conditions. harvard.edu |
| tert-Butyldiphenylsilyl chloride | TBDPSCl | Imidazole | Offers enhanced stability towards acidic conditions compared to TBS ethers. |
| Trimethylsilyl chloride | TMSCl | Pyridine, Imidazole | Readily cleaved, often used for temporary protection or for derivatization prior to analysis. |
The resulting silyl ether of this compound can then be used in subsequent reactions, such as glycosylations, where the silyl group can be activated or removed under specific conditions to reveal the free hydroxyl group for coupling with a glycosyl acceptor. The selective removal of different silyl protecting groups is also a key strategy in multi-step carbohydrate synthesis. harvard.edu
Synthetic Applications of Diaceton Alpha D Mannofuranose As a Chiral Synthon
Construction of Complex Carbohydrates and Glycoconjugates
The unique structural features of Diaceton-alpha-D-mannofuranose make it an invaluable starting material for the synthesis of complex carbohydrates and glycoconjugates. The selective protection of its hydroxyl groups allows for regioselective modifications, enabling the programmed assembly of oligosaccharides with specific linkages and branching patterns. For instance, it is a key intermediate in the synthesis of various carbohydrate derivatives, facilitating the exploration of novel glycosylation reactions and the development of carbohydrate-based materials.
Furthermore, its application extends to the synthesis of glycoconjugates, which are complex molecules where carbohydrates are linked to other biomolecules like proteins or lipids. These constructs are vital for understanding and modulating biological processes. This compound has been instrumental in the design of glycosylated drugs, which can exhibit enhanced bioavailability and efficacy.
Asymmetric Synthesis of Bioactive Molecules and Natural Products
The inherent chirality of this compound is elegantly transferred to a variety of bioactive molecules and natural products during multi-step syntheses. Its well-defined stereocenters guide the formation of new chiral centers with high selectivity, a crucial aspect in the preparation of enantiomerically pure pharmaceuticals.
Synthesis of Glycosidase Inhibitors
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Inhibitors of these enzymes are of significant therapeutic interest for the treatment of various diseases, including diabetes, viral infections, and lysosomal storage disorders. This compound has proven to be a valuable precursor for the synthesis of several classes of glycosidase inhibitors.
This compound is a documented starting material for the synthesis of N-alkylated polyhydroxylated pyrrolidine (B122466) compounds. These molecules, which are structural mimics of monosaccharides, often exhibit potent inhibitory activity against a range of glycosidases. The synthetic pathway typically involves a series of transformations to introduce a nitrogen atom and form the pyrrolidine ring, with the stereochemistry of the final product being dictated by the chiral template of the starting mannofuranose derivative.
A general synthetic approach involves the conversion of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose into a precursor containing an amino group, followed by intramolecular cyclization to yield the polyhydroxylated pyrrolidine core. Subsequent N-alkylation provides access to a library of derivatives with varied biological activities.
| Starting Material | Target Compound Class | Key Synthetic Steps | Reference |
| This compound | N-Alkyl Polyhydroxylated Pyrrolidines | Introduction of nitrogen, intramolecular cyclization, N-alkylation |
Bicyclic iminosugars, such as indolizidine and quinolizidine (B1214090) alkaloids, represent a significant class of glycosidase inhibitors with promising therapeutic potential. This compound has been successfully employed in the stereoselective synthesis of pentahydroxylated indolizidines. The synthesis leverages the chiral backbone of the mannofuranose derivative to construct the bicyclic ring system with high stereocontrol. A key strategy involves the intramolecular 1,3-dipolar cycloaddition of a nitrone derived from the starting material.
| Starting Material | Target Compound Class | Key Synthetic Strategy | Reference |
| 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose | Pentahydroxylated Indolizidines | Intramolecular 1,3-dipolar cycloaddition of a derived nitrone | |
| 2,3:5,6-di-O-isopropylidene-D-mannofuranose | Bicyclic Iminosugars | Not specified |
Synthesis of Anti-HIV Agents
The fight against the human immunodeficiency virus (HIV) has been significantly advanced by the development of potent antiretroviral drugs. A key target for these drugs is the HIV-1 protease, an enzyme essential for the maturation of the virus. This compound has emerged as a valuable chiral starting material for the synthesis of core units of potent HIV-1 protease inhibitors.
Specifically, it is used in the efficient and stereocontrolled synthesis of hydroxyethylene dipeptide isosteres. These isosteres mimic the transition state of the peptide bond cleavage by HIV-1 protease, leading to potent inhibition of the enzyme. The synthesis begins with the conversion of D-mannose to this compound, which then undergoes a series of reactions, including deoxygenation and the introduction of amino acid side chains, to yield the desired isostere with the correct absolute stereochemistry. This approach provides a practical and enantioselective route to these crucial components of anti-HIV therapeutics. Additionally, this chiral synthon is utilized in the synthesis of sulfur-containing tetracyclic azasugar derivatives that have demonstrated inhibitory activity against HIV.
| Starting Material | Target Compound/Core Unit | Therapeutic Target | Reference |
| This compound | Hydroxyethylene Dipeptide Isosteres | HIV-1 Protease | |
| This compound | Sulfur-containing tetracyclic azasugar derivatives | HIV |
Sulfur-Containing Tetracyclic Azasugar Derivatives
A comprehensive review of scientific literature did not yield specific examples of the use of this compound in the synthesis of sulfur-containing tetracyclic azasugar derivatives.
Synthesis of Neurodegenerative Disease Modulators
While carbohydrates are crucial in the study of neurodegenerative diseases, specific synthetic routes to modulators of these diseases starting from this compound are not extensively documented in publicly available research.
Following a thorough literature search, no synthetic pathways for Petrosiols A-E utilizing this compound as a chiral precursor have been identified.
Synthesis of Anti-Tumor Agents
The application of this compound as a starting material for the synthesis of anti-tumor agents is not a prominently featured area in the reviewed scientific literature.
Specific examples of the synthesis of β-C-glycosides with anti-tumor activity or orthodiffenes derived from this compound could not be located in the available scientific databases.
Synthetic Strategies for SGLT2 Inhibitors (Gliflozins)
A notable application of this compound is in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. acs.org The synthesis of a key intermediate for an SGLT2 inhibitor has been reported to start from this chiral synthon.
The synthesis commences with the protection of the primary alcohol of this compound (99) via silylation with TBDMSCl and imidazole. acs.org Subsequent selective hydrolysis of one of the isopropylidene groups, followed by oxidative cleavage of the resulting diol with sodium periodate, yields the corresponding aldehyde intermediate (101). acs.org This aldehyde is then reacted with an aryl dithiane (102) in the presence of n-butyllithium to stereoselectively form a new carbon-carbon bond, establishing a key chiral center in the molecule. acs.org
Table 1: Synthetic Steps for an SGLT2 Inhibitor Intermediate from this compound
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | This compound (99) | TBDMSCl, Imidazole | Silyl-protected this compound |
| 2 | Silyl-protected this compound | Selective hydrolysis | Diol intermediate (100) |
| 3 | Diol intermediate (100) | NaIO4 in EtOH | Aldehyde intermediate (101) |
| 4 | Aldehyde intermediate (101) | Aryl dithiane (102), n-BuLi, THF | Diastereomerically enriched alcohol |
Total Synthesis Approaches to Complex Natural Products
While this compound is a recognized member of the chiral pool, specific and detailed total synthesis routes of complex natural products, apart from the SGLT2 inhibitor class, that extensively feature this starting material are not widely reported in the surveyed literature. The total synthesis of natural products is a vast field, and chemists often employ a variety of chiral starting materials based on the target molecule's structure and desired stereochemistry.
Development of Specialized Building Blocks and Precursors
Beyond the total synthesis of natural products, this compound is instrumental in the preparation of specialized chiral building blocks and precursors that are valuable in medicinal chemistry and drug discovery.
This compound serves as a precursor in the synthesis of N-homobicyclic dideoxynucleoside analogues. deyerchem.com These modified nucleosides are of significant interest for their potential antiviral and anticancer activities.
The synthesis of C-aryl furanosides, which can act as conformationally constrained analogues of biologically active molecules, has been accomplished using 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranose. deyerchem.com These structures are important for studying structure-activity relationships and for the development of new therapeutic agents.
| Building Block/Precursor | Starting Material | Significance | Reference |
| N-Homobicyclic Dideoxynucleoside Analogues | 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranose | Potential antiviral and anticancer agents | deyerchem.com |
| C-Aryl Furanosides | 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranose | Conformationally constrained analogues for SAR studies | deyerchem.com |
| 3-Deoxy-D-manno-2-octulosonic Acid (Kdo) | 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranose | Essential component of bacterial lipopolysaccharide | researchgate.netdeyerchem.comresearchgate.netnih.gov |
Phosphorylated Mannose Derivatives
The synthesis of phosphorylated mannose derivatives, particularly mannose-6-phosphate (B13060355) (M6P), is crucial due to their role in biological processes like the trafficking of lysosomal enzymes. nih.govmdpi.com this compound serves as a valuable starting material for the chemical synthesis of such compounds. The general strategy involves the selective deprotection of the primary hydroxyl group at the C-6 position, followed by a phosphorylation reaction.
The synthesis begins with the selective removal of the 5,6-O-isopropylidene group under mild acidic conditions, exposing the primary C-6 hydroxyl and the secondary C-5 hydroxyl groups. The greater reactivity of the primary hydroxyl group allows for its selective phosphorylation. Various phosphorylating agents can be employed, such as dibenzyl phosphite (B83602) in the presence of a coupling agent or diphenyl phosphochloridate. Subsequent removal of the phosphate-protecting groups (e.g., benzyl (B1604629) groups via hydrogenolysis) and the remaining 2,3-O-isopropylidene group under acidic conditions yields the target mannose-6-phosphate. This chemical approach provides access to M6P analogues that are essential for studying lysosomal storage disorders. nih.gov
Aminocytitols via Petasis-Borono-Mannich Reaction
This compound is an effective precursor for the synthesis of aminocyclitols and other iminocyclitols through the Petasis-Borono-Mannich (PBM) reaction. nih.govmdpi.com This multicomponent reaction, which couples a carbonyl group, an amine, and an organoboronic acid, offers an efficient pathway to highly functionalized amino compounds. organic-chemistry.orgwikipedia.org
In a typical synthetic route, the furanose ring of the mannose derivative is first oxidatively cleaved to generate a dialdehyde. This intermediate is then subjected to a one-pot Petasis condensation with an amine (such as ammonia (B1221849) or a primary amine) and a vinylboronic acid. nih.gov This reaction proceeds through the in-situ formation of an iminium ion, followed by the stereoselective addition of the vinyl group from the boronic acid, leading to the formation of a new carbon-carbon bond and the creation of a vinylated aminocyclitol precursor. Subsequent transformations, such as ozonolysis of the vinyl groups, can yield the final aminocyclitol products. This methodology has been successfully applied to synthesize various biologically important iminocyclitols from protected mannose. nih.gov
Table 1: Representative Petasis-type Aminocyclization from a Mannose Derivative This table is a representative example based on described synthetic pathways.
| Reactant 1 | Reactant 2 | Reactant 3 | Key Intermediate | Product Class |
| Mannose-derived dialdehyde | Ammonia | Styrylboronic acid | Bis-vinylated intermediate | Iminocyclitol |
Thioglycosyl Donors
Thioglycosides are highly valuable glycosyl donors in oligosaccharide synthesis due to their stability and tunable reactivity. This compound can be converted directly into thioglycosyl donors. For instance, the reaction of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose with bis(2-pyridyl)disulfide in the presence of triethylphosphine (B1216732) in acetonitrile (B52724) yields 2-pyridyl 2,3:5,6-di-O-isopropylidene-1-thio-D-mannofuranoside. sci-hub.se This reaction produces a mixture of α and β anomers. These thioglycosides can then be activated by various promoters to participate in glycosylation reactions, forming complex carbohydrate structures. sci-hub.se
Polyhydroxylated Azepane Derivatives
The chiral backbone of this compound makes it an ideal starting material for the enantioselective synthesis of polyhydroxylated azepane derivatives. These compounds are of significant pharmacological interest as potential glycosidase inhibitors. The synthetic approach often involves transforming the mannose derivative into a sugar-based epoxyamide or epoxyalcohol. A key step in the synthesis is the regioselective opening of the epoxide ring by a nitrogen nucleophile, which introduces the nitrogen atom required for the azepane ring. Subsequent intramolecular cyclization, often via reductive amination, closes the seven-membered ring to form the azepane core. This strategy allows for the creation of novel polyhydroxyazepane carboxamides and aminomethyl polyhydroxyazepanes with well-defined stereochemistry derived from the parent D-mannose.
Note on Unverifiable Sections:
The following sections of the requested outline could not be completed as no verifiable information was found in the public domain linking the chemical compound “this compound” to these specific applications.
Utilization in Oligonucleotide Synthesis as Solid Supports
Extensive searches were conducted for the use of this compound in these contexts. The available scientific literature does not appear to describe its use as a ligand or reagent in palladium-catalyzed C-H polyfluoroarylation, nor as a component or linker for solid supports in oligonucleotide synthesis. To maintain scientific accuracy and avoid generating unsubstantiated information, these sections have been omitted.
Stereochemical Control and Conformational Studies in Diaceton Alpha D Mannofuranose Chemistry
Diastereoselective Reactions and Asymmetric Induction
Diaceton-alpha-D-mannofuranose serves as a valuable starting material in "chiral pool" synthesis, where its innate chirality is transferred to complex target molecules. The fixed stereocenters of the mannofuranose core act as a foundation for asymmetric induction, directing the stereochemical outcome of reactions at other sites in the molecule. This approach ensures that the chirality of the starting material is preserved and extended throughout a synthetic sequence.
A notable example of diastereoselective control is observed in the addition of organometallic reagents to derivatives of this compound. For instance, the stereoselectivity of Grignard reagent additions to a key nitrone intermediate derived from a diacetone mannose aldehyde can be controlled. nih.gov The reaction can be directed to yield different diastereoisomeric hydroxylamines depending on the presence or absence of a Lewis acid, showcasing a stereodivergent approach where either epimer can be selectively produced. nih.gov This control over the formation of new stereocenters is fundamental to the synthesis of specific stereoisomers of pharmacologically active compounds, such as trihydroxypiperidines. nih.gov
The molecule's rigid framework has been exploited in the synthesis of chiral spiroacetals. Derivatives like 1-deoxy-1-(3'-hydroxypropyl)-2,3:5,6-di-O-isopropylidene-α-d-mannofuranose undergo spirocyclization to yield diastereomeric spiroacetals, demonstrating the influence of the mannofuranose scaffold on the formation of new chiral centers. acs.org
Conformational Analysis of Furanose Rings and Derived Structures
The five-membered furanose ring of a monosaccharide is inherently non-planar and exists in a dynamic equilibrium between various puckered conformations, primarily described as twist (T) and envelope (E) forms. However, in this compound, this conformational flexibility is severely restricted. The fusion of the 2,3-O-isopropylidene and 5,6-O-isopropylidene groups creates a rigid polycyclic system that locks the furanose ring into a specific, predictable conformation.
This conformational locking is a critical feature, as it provides a rigid scaffold that can be used to control the stereochemical course of reactions. X-ray crystallography studies of derivatives, such as 1-O-(2-phenylacetyl)-2,3;5,6-di-O-isopropylidene-α-d-mannofuranose, confirm the rigidity of the framework. nih.gov While the exocyclic 5,6-dioxolane ring may retain some flexibility, the core 2,3-O-isopropylidene-α-d-mannofuranose backbone shows minimal conformational deviation across different derivatives. nih.gov This defined three-dimensional structure is crucial for understanding its reactivity and for its application as a chiral building block.
Regioselectivity and Stereoselectivity in Protective Group Manipulations and Derivatizations
The differential reactivity of the hydroxyl groups and their protecting groups in this compound allows for highly selective chemical manipulations. The compound possesses a single free anomeric hydroxyl group, which is the primary site for derivatization.
Esterification, for example, can be directed to this position with high regioselectivity. The reaction of this compound with phenylacetic acid using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) yields the 1-O-acylated product exclusively. nih.gov
Furthermore, the two isopropylidene groups exhibit different chemical stability, which can be exploited for regioselective deprotection. The exocyclic 5,6-O-isopropylidene group is generally more labile than the 2,3-O-isopropylidene group, which is part of the more rigid fused furo[3,4-d] nsf.govuni-bielefeld.dedioxole ring system. This reactivity difference allows for the selective removal of the 5,6-acetal, unmasking the hydroxyl groups at C-5 and C-6 for further functionalization while the C-2 and C-3 hydroxyls remain protected.
A summary of representative regioselective derivatizations is presented in the table below.
| Starting Material | Reagent(s) | Position(s) Modified | Product | Ref |
| This compound | Phenylacetic acid, DCC, DMAP | C-1 | 1-O-(2-phenylacetyl)-2,3;5,6-di-O-isopropylidene-α-d-mannofuranose | nih.gov |
Configurational Assignments of Synthesized Products
The unambiguous determination of the stereochemistry of products derived from this compound is critical. Two primary analytical techniques are employed for this purpose: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Single-crystal X-ray diffraction provides a definitive method for determining the three-dimensional structure of a molecule in the solid state. It allows for the precise measurement of bond lengths, bond angles, and torsional angles, thereby confirming the absolute configuration of all stereogenic centers. The solid-state structure of 1-O-(2-phenylacetyl)-2,3;5,6-di-O-isopropylidene-α-d-mannofuranose, for example, was used to confirm the retention of the α-configuration at the anomeric carbon after esterification. nih.gov
Analytical and Spectroscopic Characterization Methodologies in Diaceton Alpha D Mannofuranose Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of Diaceton-alpha-D-mannofuranose, providing insights into the connectivity and stereochemistry of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals a distinct set of signals corresponding to each proton in the molecule. The anomeric proton (H-1) characteristically appears as a singlet at approximately 5.37 ppm. aip.org The protons on the furanose ring and the isopropylidene groups resonate at specific chemical shifts, and their coupling patterns (splitting) provide valuable information about their spatial relationships with neighboring protons. For instance, the coupling constant between H-2 and H-3 can help confirm their cis or trans relationship.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | 5.37 | s | - |
| H-2 | 4.61 | d | 5.9 |
| H-3 | 4.80 | dd | 5.8, 3.6 |
| H-4 | 4.18 | dd | 7.1, 3.7 |
| H-5 | 4.37-4.41 | m | - |
| Ha-6 | 4.08 | dd | 8.6, 6.3 |
| Hb-6 | 4.04 | dd | 8.6, 4.7 |
| CH₃ (isopropylidene) | 1.46 | s | - |
| 1.45 | s | - | |
| 1.37 | s | - | |
| 1.32 | s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. The spectrum, also typically recorded in CDCl₃, shows distinct signals for each of the 12 carbon atoms in the molecule. The anomeric carbon (C-1) is readily identified by its chemical shift at approximately 101.4 ppm. aip.org The carbons of the two isopropylidene groups appear at characteristic chemical shifts, with the quaternary carbons resonating around 112.8 and 109.2 ppm, and the methyl carbons appearing in the upfield region between 24.6 and 27.0 ppm. aip.org
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 101.4 |
| C-2 | 85.6 |
| C-3 | 79.8 |
| C-4 | 80.4 |
| C-5 | 73.1 |
| C-6 | 66.7 |
| C(CH₃)₂ | 112.8 |
| 109.2 | |
| CH₃ | 27.0 |
| 26.0 | |
| 25.3 | |
| 24.6 |
Infrared (IR) Spectroscopy for Reaction Monitoring and Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for monitoring the progress of chemical reactions. In the case of this compound, the IR spectrum exhibits characteristic absorption bands that confirm the presence of its key structural features. acs.org A broad absorption band in the region of 3437 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. aip.org The presence of the isopropylidene groups is confirmed by strong C-H stretching vibrations in the 2900-3000 cm⁻¹ region and characteristic C-O stretching bands. acs.orgresearchgate.net
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3437 | O-H stretch | Hydroxyl |
| 2986, 2907 | C-H stretch | Alkyl (isopropylidene) |
| 1381, 1375 | C-H bend | Isopropylidene |
| 1213, 1161, 1078 | C-O stretch | Acetal |
Mass Spectrometry Techniques (e.g., HPLC-MS)
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its molecular formula (C₁₂H₂₀O₆). High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) can be utilized to assess the purity of the compound. In mass spectra of this compound, the molecular ion peak [M+H]⁺ or [M+Na]⁺ is often observed, confirming the molecular weight of 260.28 g/mol .
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a crystalline compound. Single-crystal X-ray diffraction analysis of this compound has unequivocally confirmed its molecular structure. The analysis reveals that the compound crystallizes in the orthorhombic space group P2₁2₁2₁, with specific unit cell dimensions. iucr.org This technique provides precise bond lengths, bond angles, and torsional angles, offering a detailed and unambiguous picture of the molecule's conformation in the solid state. iucr.org The solid-state structure confirms the α-configuration at the anomeric carbon (C-1). researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.665 (1) |
| b (Å) | 10.816 (1) |
| c (Å) | 18.891 (3) |
| Volume (ų) | 1362.1 |
| Z | 4 |
Future Research Directions and Translational Perspectives
Advancements in Green and Sustainable Synthetic Methodologies
The traditional synthesis of Diaceton-alpha-D-mannofuranose often involves the use of strong acids and organic solvents, prompting the exploration of more environmentally benign methodologies. Future research is increasingly directed towards green and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize safer reagents.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. researchgate.net The application of microwave heating to the synthesis of protected carbohydrates, including this compound, can enhance the efficiency of the acetalization reaction. nih.gov This method offers a more energy-efficient alternative to conventional heating.
Ultrasound-Assisted Synthesis: Sonication is another green technique that can accelerate chemical reactions. Ultrasound irradiation has been successfully applied in various aspects of carbohydrate synthesis, including acetylation and deprotection. uni-mainz.de Its application to the synthesis of this compound could offer a milder and faster alternative to traditional methods.
Biocatalysis: The use of enzymes in organic synthesis represents a key pillar of green chemistry. Biocatalytic approaches can offer high selectivity and operate under mild reaction conditions. researchgate.netnih.gov Future research could focus on identifying or engineering enzymes capable of catalyzing the specific acetalization of D-mannose to yield this compound, thereby avoiding the use of harsh acidic catalysts. Enzymes could also be employed for the selective deprotection of the isopropylidene groups, a common step in the further elaboration of this building block. acs.orgsigmaaldrich.com
Solvent-Free and Alternative Solvent Systems: The development of solvent-free reaction conditions or the use of greener solvents is a significant goal in sustainable chemistry. Research into solid-state reactions or the use of ionic liquids as alternative reaction media for the synthesis of this compound could drastically reduce the environmental impact associated with volatile organic solvents.
| Green Methodology | Potential Advantages in this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. researchgate.netnih.gov |
| Ultrasound-Assisted Synthesis | Faster reactions, milder conditions. uni-mainz.de |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. researchgate.netnih.gov |
| Solvent-Free Synthesis | Elimination of volatile organic solvents, simplified workup. |
Exploration of Novel Bioactive Derivatives and Their Biological Evaluation
The rigid scaffold of this compound provides an excellent starting point for the synthesis of a diverse range of derivatives with potential biological activities. The hydroxyl group at the anomeric position is a key handle for modification, allowing for the introduction of various functionalities.
Anticancer and Antibacterial Agents: Researchers have synthesized novel bis-1,2,3-triazole derivatives starting from this compound. These compounds have been evaluated for their anticancer activity against breast cancer cell lines and their antibacterial activity against both Gram-positive and Gram-negative bacteria. guidechem.com The synthesis of acyclic sugar derivatives incorporating furan (B31954) and 1,3,4-thiadiazole (B1197879) moieties has also yielded compounds with significant anticancer activity against human liver carcinoma cells. acs.org
Antiviral Nucleoside Analogues: The synthesis of nucleoside analogues is a prominent area in antiviral drug discovery. This compound can serve as a precursor for the synthesis of modified ribofuranosyl rings, which are core components of many antiviral drugs. acs.org Research in this area focuses on creating novel nucleoside analogues and evaluating their efficacy against various viruses.
Enzyme Inhibitors: The structural similarity of mannose derivatives to natural carbohydrate substrates makes them attractive candidates for the development of enzyme inhibitors. For instance, iminosugar derivatives synthesized from D-mannose have been shown to be potent inhibitors of α-mannosidases, enzymes involved in various biological processes. nih.gov
The following table summarizes some of the bioactive derivatives synthesized from this compound and their reported biological activities.
| Derivative Class | Target/Activity | Reported Findings |
| Bis-1,2,3-triazoles | Anticancer (Breast Cancer), Antibacterial | Showed activity against AMJ13 breast cancer cell line and both Gram-positive and Gram-negative bacteria. guidechem.com |
| Acyclic Sugar Derivatives | Anticancer (Liver Cancer) | Some derivatives exhibited high activity against the HepG-2 human liver carcinoma cell line. acs.org |
| Nucleoside Analogues | Antiviral | This compound is a precursor for modified ribofuranosyl rings used in antiviral nucleoside synthesis. acs.org |
| Iminosugars | α-Mannosidase Inhibition | Derivatives of D-mannose are potent inhibitors of Golgi and lysosomal α-mannosidases. nih.gov |
Integration of this compound into Complex Multistep Total Syntheses
The well-defined stereochemistry of this compound makes it an invaluable chiral pool starting material for the total synthesis of complex natural products and other stereochemically rich molecules. Its protected hydroxyl groups allow for regioselective modifications, a crucial aspect of multistep synthesis.
Synthesis of Natural Products: this compound has been utilized as a starting material in the synthesis of various natural products. For example, it has been employed in the chiron approach for the synthesis of Hagen's gland lactones, which are components of the pheromones of certain parasitic wasps. researchgate.net It also serves as a precursor in the synthesis of ovalicin (B1677816) and the sugar core of hikizimycin. ethz.ch The total synthesis of bioactive natural products often relies on the use of carbohydrates like D-mannose as a chiral source to establish the correct stereochemistry. nih.gov
Precursor to Chiral Building Blocks: Beyond direct use in total synthesis, this compound is a precursor to other versatile chiral building blocks. For instance, it has been used to synthesize chiral spiroacetals, which are structural motifs found in a number of biologically active natural products. acs.org It is also a key starting material for the synthesis of carbohydrate-based oxepines, which are seven-membered ring structures that can serve as intermediates in the preparation of septanose carbohydrates. nih.gov
Broader Applications in Drug Discovery and Chemical Biology Programs
The versatility of this compound extends beyond the synthesis of specific bioactive molecules to broader applications in drug discovery and chemical biology.
Scaffold for Medicinal Chemistry: In drug discovery, the concept of "privileged scaffolds" refers to molecular frameworks that can bind to multiple biological targets. The rigid furanose ring of this compound can act as such a scaffold. By decorating this core structure with different functional groups, medicinal chemists can generate libraries of diverse compounds for high-throughput screening against various therapeutic targets. Its use as a starting material for the synthesis of glycosides, glycoconjugates, and other complex carbohydrates is a testament to its utility in pharmaceutical and biochemical research. guidechem.com
Tool for Chemical Biology: Chemical biology aims to understand and manipulate biological systems using chemical tools. Glycosylation is a fundamental biological process, and carbohydrate-based molecules are essential tools for its study. This compound can be used to synthesize probes and inhibitors to investigate the role of mannose-containing glycans in biological processes. For example, the synthesis of glycosyl bicyclo[1.1.1]pentanes, which can act as bioisosteres of aromatic rings, highlights the potential of using carbohydrate derivatives in medicinal chemistry and chemical biology. acs.orgacs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Diaceton-alpha-D-mannofuranose, and how can researchers optimize yield and purity?
- Methodological Answer : this compound (CAS 14131-84-1) is synthesized via acetonide protection of D-mannose using acetone and acid catalysis. Key steps include:
- Reagent Ratios : Optimizing stoichiometry of acetone (excess) and sulfuric acid as a catalyst .
- Temperature Control : Maintaining reaction temperatures between 0–5°C to minimize side reactions like over-acetylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Validation : Confirm purity via HPLC (C18 column, water/acetonitrile gradient) and compare retention times with commercial standards .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to identify acetonide protons (δ 1.3–1.5 ppm) and anomeric carbon (δ 95–105 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the furanose ring .
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) confirms molecular ion [M-H] at m/z 275.1 .
- IR : Peaks at 1730 cm (C=O stretch) and 1370 cm (isopropylidene groups) .
Q. What are the primary research applications of this compound in carbohydrate chemistry?
- Methodological Answer :
- Glycosylation Precursor : Used to synthesize complex oligosaccharides by selective deprotection of acetonide groups under mild acidic conditions (e.g., 80% acetic acid) .
- Chiral Building Block : Employed in asymmetric synthesis of natural products due to its rigid furanose conformation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported -NMR data for this compound across studies?
- Methodological Answer :
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl; DMSO induces downfield shifts for hydroxyl protons .
- Temperature-Dependent Studies : Acquire variable-temperature NMR to assess conformational flexibility impacting signal splitting .
- Cross-Validation : Use X-ray crystallography (if crystalline) or computational modeling (DFT) to confirm stereochemistry .
Q. What experimental design principles should guide stability studies of this compound under varying pH and temperature?
- Methodological Answer :
- Accelerated Degradation Testing : Incubate samples at 40°C/75% RH (ICH guidelines) and monitor via HPLC .
- pH Stability : Test in buffers (pH 2–9) to identify hydrolysis-prone conditions. Acetonide groups degrade rapidly below pH 3 .
- Kinetic Analysis : Fit degradation data to Arrhenius or Eyring models to predict shelf life .
Q. How can researchers design comparative studies to evaluate the reactivity of this compound vs. other protected mannose derivatives (e.g., diacetonide glucose)?
- Methodological Answer :
- Controlled Glycosylation Reactions : Use identical conditions (donor, acceptor, catalyst) to compare yields and anomeric selectivity .
- Computational Analysis : Perform DFT calculations to assess steric/electronic differences impacting transition states .
- Statistical Validation : Apply ANOVA to determine significance of reactivity differences across derivatives .
Q. What strategies mitigate side reactions during deprotection of this compound in complex syntheses?
- Methodological Answer :
- Selective Deprotection : Use aqueous TFA (0.1 M, 25°C) for mild cleavage of 5,6-O-isopropylidene while retaining 2,3-O-protection .
- In Situ Monitoring : Employ real-time IR or Raman spectroscopy to detect intermediate formation .
- Workflow Optimization : Sequential deprotection steps with quenching (e.g., NaHCO) to prevent acid-mediated degradation .
Data Management & Reproducibility
Q. How should researchers archive and share spectral data for this compound to ensure reproducibility?
- Methodological Answer :
- Digital Repositories : Upload raw NMR (FID files), HPLC chromatograms, and crystallographic data to platforms like Zenodo or ChemRxiv .
- Metadata Standards : Include instrument parameters (e.g., NMR field strength, HPLC column type) and calibration details .
Q. What statistical methods are appropriate for analyzing discrepancies in biological activity data of derivatives synthesized from this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
